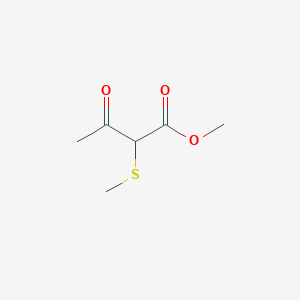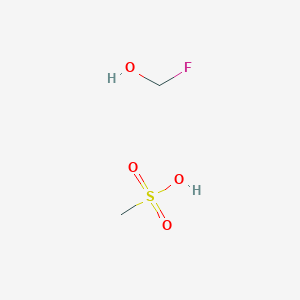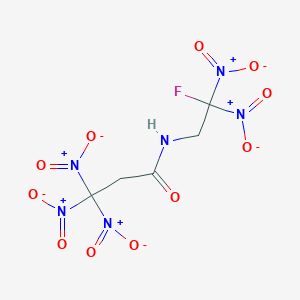
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is a compound of interest in the field of energetic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide typically involves a multi-step process. One common method includes the Michael addition of NH-azoles to 1,1-dinitroethene, generated from 1,1,1-trinitroethane, followed by fluorination . This method provides the N-dinitrofluoroethylated nitrogen heterocycles in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s reactivity and energetic properties make it a subject of study in biochemical research.
Industry: It is used in the development of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide involves the release of energy through the breaking of chemical bonds. The presence of multiple nitro groups and a fluorine atom contributes to its high energy release upon decomposition. The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitro-substituted energetic materials such as:
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is unique due to its specific combination of nitro groups and a fluorine atom, which provide a distinct balance of stability and high energy content. This makes it particularly valuable in applications requiring controlled energy release.
Propiedades
Número CAS |
116120-94-6 |
|---|---|
Fórmula molecular |
C5H5FN6O11 |
Peso molecular |
344.13 g/mol |
Nombre IUPAC |
N-(2-fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide |
InChI |
InChI=1S/C5H5FN6O11/c6-4(8(14)15,9(16)17)2-7-3(13)1-5(10(18)19,11(20)21)12(22)23/h1-2H2,(H,7,13) |
Clave InChI |
VRFFCKSXZNAHSL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
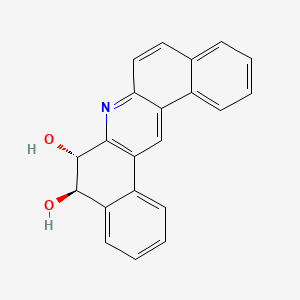
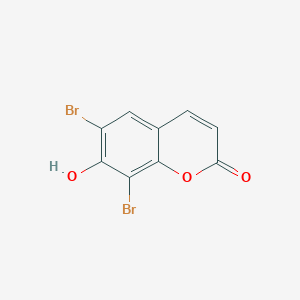
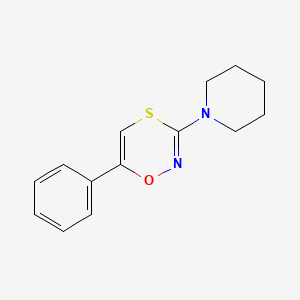
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)

![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
